2-(5-nitro-1H-indol-3-yl)acetonitrile
Overview
Description
2-(5-nitro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7N3O2. It is an indole derivative, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 3-position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .
Mechanism of Action
Target of Action
2-(5-nitro-1H-indol-3-yl)acetonitrile, also known as 5-Nitroindole-3-acetonitrile, is a compound that belongs to the indole-3-acetic acid derivatives . These compounds are known to target interleukin-2 , a type of cytokine signaling molecule in the immune system. They play a crucial role in the regulation of white blood cells, or leukocytes, which are essential for the body’s immune response.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that 5-Nitroindole-3-acetonitrile may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
While the specific biochemical pathways affected by 5-Nitroindole-3-acetonitrile are not fully known, indole derivatives are known to be involved in a wide range of biological activities. This suggests that they may interact with multiple biochemical pathways. For instance, they could affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
The molecular and cellular effects of 5-Nitroindole-3-acetonitrile’s action depend on its specific biological activity. Given the wide range of activities associated with indole derivatives, the results of its action could be diverse. For instance, it could result in reduced inflammation, inhibited viral replication, slowed cancer cell proliferation, prevented HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, or inhibited cholinesterase activity .
Action Environment
The action, efficacy, and stability of 5-Nitroindole-3-acetonitrile can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and activity . Furthermore, the compound’s solubility can also impact its efficacy. For example, it has been reported that the synthesized imidazole derivatives, which include 5-Nitroindole-3-acetonitrile, have better solubility in common organic solvents but poor solubility in methanol and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-nitroindole with acetonitrile in the presence of a base . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for 2-(5-nitro-1H-indol-3-yl)acetonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(5-nitro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic conditions.
Major Products
Oxidation: Products include nitroso derivatives and other oxidized forms.
Reduction: The primary product is 2-(5-amino-1H-indol-3-yl)acetonitrile.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-nitro-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitroindole: Lacks the nitrile group, affecting its overall reactivity and applications
Uniqueness
2-(5-nitro-1H-indol-3-yl)acetonitrile is unique due to the presence of both the nitro and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-nitro-1H-indol-3-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c11-4-3-7-6-12-10-2-1-8(13(14)15)5-9(7)10/h1-2,5-6,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYBZUUQTBZGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289703 | |
Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-13-2 | |
Record name | 5-Nitro-1H-indole-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6952-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63021 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6952-13-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-nitro-1H-indol-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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